molecular formula C22H30O2S B1682629 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS No. 96-69-5

4,4'-Thiobis(6-tert-butyl-m-cresol)

Cat. No.: B1682629
CAS No.: 96-69-5
M. Wt: 358.5 g/mol
InChI Key: HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Description

4,4’-Thiobis(6-tert-butyl-m-cresol) is an organic compound with the molecular formula C22H30O2S. It is also known by other names such as Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) sulfide. This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and rubbers .

Mechanism of Action

Target of Action

4,4’-Thiobis(6-tert-butyl-m-cresol), also known as 4,4’-Thiobis(2-(tert-butyl)-5-methylphenol), is primarily used as an antioxidant . Its primary targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage to various cellular components .

Mode of Action

As an antioxidant, 4,4’-Thiobis(6-tert-butyl-m-cresol) acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . This compound is also a radical inhibitor, which means it can prevent the thermal decomposition of peracids .

Biochemical Pathways

The compound’s antioxidant action plays a crucial role in various biochemical pathways. By neutralizing ROS and free radicals, it helps maintain the integrity of cellular components and supports the normal functioning of various biochemical processes .

Result of Action

The primary result of the action of 4,4’-Thiobis(6-tert-butyl-m-cresol) is the prevention of oxidative damage. By neutralizing ROS and free radicals, it helps protect cellular components such as proteins, lipids, and DNA from oxidative damage, thereby supporting the normal functioning of cells .

Action Environment

The action of 4,4’-Thiobis(6-tert-butyl-m-cresol) can be influenced by various environmental factors. For instance, its antioxidant action might be more pronounced in environments with high levels of oxidative stress. Moreover, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

It is known to be sensitive to base hydrolysis and may spontaneously oxidize in solution

Cellular Effects

The cellular effects of 4,4’-Thiobis(6-tert-butyl-m-cresol) are also not well studied. It is known to cause irritation to the eyes, skin, and respiratory system upon exposure

Molecular Mechanism

It is known to belong to the reactive group of sulfides, organic phenols, and cresols , suggesting that it may interact with biomolecules through these functional groups

Temporal Effects in Laboratory Settings

It is known to be sensitive to light , suggesting that its effects may change over time in response to light exposure

Dosage Effects in Animal Models

It is known to be of low systemic toxicity in animals

Metabolic Pathways

It is known to be insoluble in water , suggesting that it may not be readily metabolized

Transport and Distribution

Given its insolubility in water , it may not readily diffuse across cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobis(6-tert-butyl-m-cresol) typically involves the alkylation of m-cresol with isobutylene in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with sulfur dichloride to form the final compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-Thiobis(6-tert-butyl-m-cresol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in solid form and is available in various grades depending on the application .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobis(6-tert-butyl-m-cresol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Thiobis(6-tert-butyl-m-cresol) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Thiobis(6-tert-butyl-m-cresol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, which enhances its stability and prevents it from undergoing unwanted side reactions. This makes it particularly useful in high-temperature applications and in materials that require long-term stability .

Properties

IUPAC Name

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol
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InChI

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3
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InChI Key

HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O
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Molecular Formula

C22H30O2S
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Related CAS

57062-46-1
Record name Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4021341
Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Molecular Weight

358.5 g/mol
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Physical Description

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor.
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Flash Point

420 °F (NTP, 1992), 420 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08%
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Density

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10
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Vapor Pressure

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg
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Color/Form

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder.

CAS No.

96-69-5, 57062-46-1
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Melting Point

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Thiobis(6-tert-butyl-m-cresol)
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4,4'-Thiobis(6-tert-butyl-m-cresol)
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4,4'-Thiobis(6-tert-butyl-m-cresol)
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4,4'-Thiobis(6-tert-butyl-m-cresol)
Reactant of Route 5
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4,4'-Thiobis(6-tert-butyl-m-cresol)
Reactant of Route 6
Reactant of Route 6
4,4'-Thiobis(6-tert-butyl-m-cresol)

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